N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide
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Overview
Description
N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a dichloropyridine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide typically involves multiple steps, starting with the preparation of the dichloropyridine derivative. This is followed by the introduction of the tert-butyl group and the formamidoacetamide moiety. Common reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The process often involves the use of specialized reactors and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
tert-Butyl (5,6-dichloronicotinoyl)glycinate
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Uniqueness: N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)17-9(18)6-16-11(19)7-4-8(13)10(14)15-5-7/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQENZSUXNQUEER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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